molecular formula C22H24N4OS B2875256 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide CAS No. 2034443-41-7

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2875256
CAS No.: 2034443-41-7
M. Wt: 392.52
InChI Key: BGAFUTLUMAMODA-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a tetrahydroquinazoline moiety with a piperidine ring and a benzothiophene carboxamide group. The presence of these functional groups suggests potential biological activity and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach is the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, which yields tetrahydroquinazoline derivatives . This method is characterized by excellent yields and easy workup, making it a preferred route for synthesizing such compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of protecting groups and molecular docking studies can further optimize the synthesis process for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with varying degrees of saturation.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is unique due to its benzothiophene carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical processes.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-22(20-13-15-5-1-4-8-19(15)28-20)25-16-9-11-26(12-10-16)21-17-6-2-3-7-18(17)23-14-24-21/h1,4-5,8,13-14,16H,2-3,6-7,9-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAFUTLUMAMODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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